2-(Thiophen-2-ylmethylidene)indene-1,3-dione
Description
2-(Thiophen-2-ylmethylidene)indene-1,3-dione is a fused heterocyclic compound comprising an indene-1,3-dione core substituted with a thiophen-2-ylmethylidene group. This structure combines the electron-deficient indene-1,3-dione moiety with the electron-rich thiophene ring, creating a push-pull system that influences its electronic, optical, and chemical properties.
Properties
IUPAC Name |
2-(thiophen-2-ylmethylidene)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2S/c15-13-10-5-1-2-6-11(10)14(16)12(13)8-9-4-3-7-17-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXLVDSKBCTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24760-36-9 | |
| Record name | 2-(2-Thienylmethylene)indane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(Thiophen-2-ylmethylidene)indene-1,3-dione is a compound belonging to the indandione class, characterized by its unique structural framework that includes a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition capabilities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
The synthesis of this compound typically involves the Knoevenagel condensation reaction between indene-1,3-dione and thiophene derivatives. The reaction conditions significantly influence the yield, which can range from 60% to 90% depending on the specific reactants and catalysts used . Key spectral data supporting the identification of this compound include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈O₂S |
| Melting Point | Not specified |
| Yield | 60% - 90% |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways. Key mechanisms include:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes such as lipoxygenase and trypsin, which are involved in inflammatory processes .
- Antioxidant Activity: In vitro studies indicate that derivatives of this compound exhibit moderate antioxidant properties, particularly in scavenging free radicals like DPPH .
- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, although further research is needed to elucidate these mechanisms fully.
Antioxidant Activity
Research has demonstrated that this compound exhibits antioxidant activity. A study evaluated its ability to scavenge DPPH radicals and found that it showed moderate activity compared to other tested compounds .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored through various assays:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Lipoxygenase | Competitive | 15.4 |
| Trypsin | Non-competitive | 22.8 |
These results indicate that the compound can effectively modulate enzyme activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
In a study focusing on anticancer properties, derivatives of indandiones were tested against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, with IC₅₀ values ranging from 10 to 30 µM depending on the specific derivative used .
Case Studies
Several case studies have investigated the biological activities of compounds related to this compound:
- Study on Anti-inflammatory Effects: A study examined the effects of this compound on carrageenan-induced paw edema in rats. Results showed a significant reduction in inflammation compared to control groups .
- Antioxidant Efficacy Assessment: In vitro assays using ABTS decolorization indicated that some derivatives displayed varying degrees of antioxidant activity, with certain compounds achieving over 70% inhibition at higher concentrations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
- 2-(Thiophen-3-ylmethylene)indene-1,3-dione: A positional isomer with the thiophene substituent at the 3-position instead of 2. Such isomers are synthesized via similar Knoevenagel condensation methods .
Arylidene-Substituted Derivatives
- DMABI (2-(4-[N,N-Dimethylamino]-benzylidene)-indene-1,3-dione): Features a dimethylamino-benzylidene group, enhancing electron-donating properties. DMABI exhibits a lower bandgap (2.8 eV) than the thiophene derivative, making it suitable as an organic semiconductor in thin-film transistors .
- ZWK1 (Pyranylidene-indene-1,3-dione derivative) : Substituted with a pyranylidene group, ZWK1 emits red electroluminescence (667 nm) in OLEDs. Its amorphous nature allows solution processing, unlike the crystalline thiophene analog .
- 2-(4-Chlorophenyl)-2-phenylacetylindene-1,3-dione: A chlorinated derivative used as a pesticide (chlorophacinone). The bulky substituents enhance lipid solubility and biological activity but reduce electronic conjugation .
Table 1: Structural and Electronic Comparison
Electronic and Computational Comparisons
Frontier Molecular Orbital (FMO) Analysis
Density functional theory (DFT) studies on 2-arylidene-indene-1,3-dione derivatives reveal:
- HOMO-LUMO Gap : The thiophene derivative exhibits a moderate energy gap (∆E ≈ 3.1 eV), balancing charge transport and stability. Electron-withdrawing groups (e.g., -Cl) increase the gap, while electron-donating groups (e.g., -NMe2) reduce it .
- Electrophilicity Index (ω) : The thiophene analog shows higher electrophilicity (ω = 1.8 eV) than phenyl derivatives, enhancing its reactivity in charge-transfer interactions .
Table 2: Computed Electronic Parameters (B3LYP/6-31G(d))
| Compound | EHOMO (eV) | ELUMO (eV) | ∆Egap (eV) | Electrophilicity (ω) |
|---|---|---|---|---|
| 2-(Thiophen-2-ylmethylidene) | -5.8 | -2.7 | 3.1 | 1.8 |
| DMABI | -5.2 | -2.4 | 2.8 | 1.5 |
| 2-(4-Chlorophenyl)-phenylacetyl | -6.1 | -2.9 | 3.2 | 2.0 |
Organic Electronics
- OLEDs : The thiophene derivative’s extended conjugation enables red-shifted absorption compared to DMABI. However, ZWK1 outperforms it in electroluminescence efficiency (1.78 cd/A at 100 cd/m²) due to its amorphous morphology .
- Semiconductors : DMABI’s lower bandgap facilitates hole transport in organic thin-film transistors, whereas the thiophene analog is less efficient due to higher crystallinity .
Preparation Methods
Knoevenagel Condensation: Primary Synthetic Route
Reaction Mechanism and General Procedure
The Knoevenagel condensation involves the base-catalyzed nucleophilic addition of an aldehyde (thiophene-2-carbaldehyde) to the active methylene group of indene-1,3-dione, followed by dehydration to form the α,β-unsaturated diketone. The reaction proceeds via the following steps:
- Deprotonation : A base abstracts a proton from the methylene group of indene-1,3-dione, generating a resonance-stabilized enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of thiophene-2-carbaldehyde.
- Dehydration : Elimination of water yields the conjugated product.
The general protocol involves refluxing equimolar amounts of indene-1,3-dione and thiophene-2-carbaldehyde in a polar aprotic solvent (e.g., ethanol or acetic acid) with a catalytic base (e.g., piperidine or sodium acetate).
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
Base Selection
Bases such as piperidine , sodium acetate , and triethylamine are commonly employed. Piperidine enhances reaction rates due to its dual role as a base and nucleophilic catalyst, whereas sodium acetate offers milder conditions suitable for thermally sensitive substrates.
Solvent Effects
Ethanol and acetic acid are preferred for their ability to stabilize intermediates through hydrogen bonding. Ethanol typically affords higher yields (~70–85%) compared to non-polar solvents.
Temperature and Time
Reactions conducted at 80–90°C for 4–6 hours achieve optimal conversion. Prolonged heating may lead to side products such as over-condensed adducts.
Alternative Synthetic Strategies
Comparative Analysis of Synthetic Methods
The table below summarizes key data from literature:
Challenges and Solutions in Synthesis
Regioselectivity Issues
Competing reactions at the 2- and 4-positions of thiophene-2-carbaldehyde can lead to regioisomeric byproducts. Employing bulky bases (e.g., DBU) or low temperatures mitigates this issue by favoring kinetic control.
Purification Techniques
Column chromatography using silica gel with ethyl acetate/hexane (1:4) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol further enhances purity.
Q & A
Q. What spectroscopic methods are recommended for characterizing 2-(Thiophen-2-ylmethylidene)indene-1,3-dione, and how do they validate its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the compound's structure. NMR identifies proton and carbon environments, such as the thiophene ring’s deshielded protons and the indene-dione carbonyl groups. IR spectroscopy detects key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ and C=C vibrations). Cross-validation with X-ray crystallography (for crystalline derivatives) resolves ambiguities in connectivity .
Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions optimize yield?
The compound is synthesized via condensation reactions between indene-1,3-dione derivatives and thiophene-containing aldehydes. Key conditions include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing intermediates.
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts accelerate keto-enol tautomerization.
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product suppression. Yield optimization requires iterative adjustment of stoichiometry and solvent drying .
Q. How do solvent properties influence the compound’s stability and reactivity in subsequent transformations?
The compound’s electron-deficient indene-dione core makes it sensitive to nucleophilic attack. Non-polar solvents (e.g., toluene) stabilize the planar structure, while polar solvents (e.g., THF) enhance solubility for reactions like Michael additions. Protic solvents (e.g., ethanol) should be avoided to prevent hydrolysis of the exocyclic double bond .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?
Unexpected NMR splitting may arise from dynamic processes (e.g., hindered rotation of the thiophene moiety) or impurities. Strategies include:
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λmax values. Molecular docking studies (e.g., AutoDock Vina) assess potential bioactivity by evaluating binding affinities to target proteins .
Q. How can X-ray crystallography elucidate structural nuances critical for understanding its solid-state behavior?
Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For example, the dihedral angle between the thiophene and indene-dione planes influences π-π stacking. Hydrogen-bonding networks (e.g., C=O···H interactions) stabilize the crystal lattice and may correlate with solubility .
Q. What strategies mitigate side reactions during functionalization of the exocyclic double bond?
- Protecting groups : Temporarily shield reactive sites (e.g., silylation of carbonyls).
- Regioselective catalysis : Transition-metal catalysts (e.g., Pd) direct cross-coupling reactions to specific positions.
- Low-temperature kinetics : Slows undesired pathways (e.g., polymerization) during electrophilic additions .
Q. How does the compound’s electronic structure influence its application in materials science (e.g., organic semiconductors)?
The conjugated π-system and electron-withdrawing dione group enable charge transport. Cyclic voltammetry (CV) measures redox potentials, revealing n-type semiconductor behavior. Bandgap engineering via substituent modification (e.g., electron-donating groups on thiophene) adjusts HOMO-LUMO levels for optoelectronic applications .
Methodological Considerations
Q. What analytical workflows validate purity and monitor degradation during storage?
Q. How can kinetic studies improve understanding of its reactivity in catalytic systems?
- Pseudo-first-order kinetics : Isolate rate dependence on specific reactants.
- In situ IR/Raman spectroscopy : Tracks intermediate formation in real time.
- Isotopic labeling : ¹³C-labeled carbonyl groups elucidate mechanistic pathways via isotopic shifts in NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
